RCL T162175
Description
RCL T162175 refers to a compound derived from the root tuber of Curcuma longa L. (RCL), a plant widely used in traditional Chinese medicine (TCM) for its therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities . These compounds are critical to RCL’s pharmacological effects and serve as biomarkers for quality control .
Properties
CAS No. |
19086-85-2 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
8-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10OS/c11-8-6-2-1-3-5-4(2)7(8)10(5)12-9(3)6/h2-7,9-10H,1H2 |
InChI Key |
KBDSFBQJRJQXSF-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
Canonical SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
Synonyms |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-2-thiacyclobuta[cd]pentalen-7-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCL T162175 typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing cyclization reactions to form the thiacyclobuta ring.
Condensation Reactions: Employing condensation reactions to fuse the pentalenone core.
Catalysts and Reagents: Using specific catalysts and reagents to facilitate the reactions, such as Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
RCL T162175 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
RCL T162175 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of RCL T162175 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Implications for Pharmacological Research
The minor chemical differences between RCL and RHCL highlight the importance of source authentication in TCM. For instance, RCL’s higher curcumol content makes it preferable for cancer-related applications, while RHCL’s curdione levels support liver health . Advanced chemometric tools (e.g., GC-MS fingerprints combined with PCA) are essential for distinguishing these botanicals and ensuring consistent therapeutic outcomes .
Q & A
Q. Q1: How should experimental designs for studying RCL T162175 address reproducibility and validity in machine learning applications?
Methodological Answer:
- Reproducibility: Follow standardized protocols for dataset partitioning (e.g., 70:15:15 train-validation-test splits) and document hyperparameters (e.g., learning rates, batch sizes) to enable replication .
- Validity: Use control groups (e.g., traditional ML models like Random Forests or CNNs) and statistical tests (e.g., paired t-tests) to compare this compound’s performance against benchmarks .
- Ethical Compliance: Ensure datasets are anonymized and biases are mitigated using fairness-aware algorithms .
Q. Q2: What frameworks are recommended for conducting literature reviews on this compound to identify gaps in knowledge?
Methodological Answer:
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "How does this compound (Intervention) perform in tabular data classification (Population) compared to gradient-boosted trees (Comparison) in terms of F1 scores (Outcome)?" .
- Use PRISMA guidelines for systematic reviews to filter studies by relevance, excluding non-peer-reviewed sources (e.g., ) .
Q. Q3: How can researchers formulate hypotheses about this compound’s mechanisms in contrastive learning?
Methodological Answer:
- Hypothesis Structure: "this compound improves feature disentanglement in unsupervised learning by [specific mechanism] compared to [baseline method], as measured by [metric]."
- Validation: Design ablation studies to isolate variables (e.g., removing noise augmentation steps) and quantify impact on metrics like cluster purity .
Advanced Research Questions
Q. Q4: How should researchers resolve contradictions in performance metrics when applying this compound across heterogeneous datasets?
Methodological Answer:
- Root-Cause Analysis: Stratify datasets by confounding variables (e.g., class imbalance, missing data rates) and perform meta-regression to identify factors causing performance variance .
- Method Adjustment: Implement adaptive sampling or reweighting techniques to harmonize dataset disparities .
- Transparency: Report confidence intervals and effect sizes rather than relying solely on p-values .
Q. Q5: What strategies optimize this compound’s hyperparameters for high-dimensional, sparse datasets?
Methodological Answer:
- Bayesian Optimization: Use tools like Optuna to efficiently explore hyperparameter spaces, prioritizing dimensions with highest Shapley values .
- Regularization: Apply dropout or L1/L2 penalties to prevent overfitting in sparse feature matrices .
- Benchmarking: Compare optimization trajectories against grid search and random search baselines .
Q. Q6: How can interdisciplinary methods (e.g., bioinformatics or neuroimaging pipelines) enhance this compound’s interpretability?
Methodological Answer:
- Cross-Domain Validation: Integrate saliency maps (for image data) or attention weights (for text) to visualize this compound’s decision pathways .
- Collaborative Frameworks: Partner with domain experts to co-design evaluation metrics (e.g., clinical relevance scores for medical datasets) .
Methodological and Reporting Standards
Q. Q7: What are the minimum data documentation requirements for studies using this compound?
Methodological Answer:
- FAIR Principles: Ensure datasets are Findable (DOIs), Accessible (public repositories), Interoperable (standardized formats like CSV/JSON), and Reusable (metadata templates) .
- Supplemental Files: Include raw training logs, confusion matrices, and code snippets in GitHub repositories with version control .
Q. Q8: How should researchers address reproducibility failures in this compound implementations?
Methodological Answer:
- Artifact Review: Publish Docker containers or Conda environments with dependency versions frozen .
- Sensitivity Analysis: Vary random seeds and hardware configurations (e.g., GPU types) to test robustness .
Collaborative and Ethical Considerations
Q. Q9: What protocols ensure ethical data sharing in multi-institutional this compound research?
Methodological Answer:
- Data Use Agreements (DUAs): Define access tiers (e.g., open vs. restricted) and anonymization standards (e.g., k-anonymity) .
- Attribution Frameworks: Use CRediT taxonomy to clarify contributions (e.g., "software development" vs. "conceptualization") .
Q. Q10: How can researchers balance open science principles with intellectual property concerns for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
